molecular formula C20H34O5 B031934 PGF2beta CAS No. 4510-16-1

PGF2beta

Cat. No.: B031934
CAS No.: 4510-16-1
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-JZFBHDEDSA-N
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Description

Prostaglandin F2β (PGF2β) is a stereoisomer of prostaglandin F2α (PGF2α), differing in the spatial configuration of its hydroxyl groups at carbon-9 and carbon-11 (Figure 1). This structural distinction alters its receptor binding affinity and biological activity . PGF2β is synthesized via enzymatic pathways involving cyclooxygenases (COX-1/COX-2) and prostaglandin F synthases, though its biosynthesis is less well-characterized compared to PGF2α . Early synthetic routes for prostaglandins, including stereocontrolled methods developed by Corey et al. (1969), laid the foundation for understanding the synthesis of PGF2β and its isomers .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-JZFBHDEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859478
Record name Prostaglandin F2 beta
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin F2b
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001483
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4510-16-1
Record name PGF2β
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin F2beta
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin F2 beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prostaglandin F2b
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001483
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Rh-Catalyzed Suzuki–Miyaura Coupling

A landmark 2022 study demonstrated a Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling to construct the cyclopentane core of PGF2α. This method utilizes a racemic bicyclic allyl chloride and chiral alkenyl boronic esters to establish three contiguous stereocenters with >99% enantiomeric excess (ee). While optimized for PGF2α, modifying the boronic ester’s chiral auxiliary could theoretically invert stereochemistry at C9 or C11 to yield PGF2β analogs.

Key Reaction Parameters

  • Catalyst : Rhodium with (R)-Segphos ligand

  • Yield : 90–94% for cyclopentane intermediates

  • Stereocontrol : Ligand dictates absolute configuration.

Tsuji–Trost Alkylation and Iodolactonization

Following core assembly, Pd-catalyzed Tsuji–Trost alkylation introduces the ω-side chain with retention of configuration. Subsequent iodolactonization and tributyltin hydride-mediated dehalogenation finalize the carbocyclic structure. Adjusting the alkylation precursor’s stereochemistry could enable β-configuration installation.

Stereocontrolled and Photo-Induced Synthesis

Bicyclo[3.2.0]heptanone Photoreactions

A 1980 route to PGF2α leveraged the photochemical reactivity of bicyclo[3.2.0]heptanones. Irradiation of ketone 9 in aqueous media induced cyclobutane ring opening, forming a dihydroxy acid precursor. Wittig olefination then appended the α-side chain. For PGF2β, altering the ketone’s stereochemistry prior to irradiation could bias product configuration.

Photoreaction Outcomes

Starting MaterialProductYieldKey Step
Bicycloheptanone 9 Dihydroxy acid79%Aqueous irradiation

Epoxide Ring-Opening with Organocuprates

Epoxyacetal 4 , derived from bicycloheptenone, undergoes regioselective attack by organocuprates to install the 11α-hydroxy group. Substituting cuprates with β-directing reagents may achieve 11β-OH configuration, critical for PGF2β.

Non-Cyclooxygenase Biosynthetic Pathways

Free Radical-Induced Peroxidation

In vivo studies reveal that PGF2-like compounds, including 8-epi-PGF2α, form via free radical-catalyzed arachidonic acid peroxidation. This non-enzymatic pathway generates diverse stereoisomers, suggesting that PGF2β could arise under oxidative stress.

Oxidant-Driven Isomerization

  • Mechanism : Hydrogen abstraction from arachidonate by hydroxyl radicals

  • Products : 8-epi-PGF2α (40–4000 pg/mg creatinine in urine)

  • Implication : Radical recombination could yield β-hydroxylated analogs.

Biological Implications of Stereochemical Variance

PGF2α’s renal vasoconstrictive effects underscore the pharmacological importance of stereochemistry. 8-epi-PGF2α, a radical-derived isomer, exhibits 200-fold higher bioactivity in renal blood flow reduction compared to PGF2α. By analogy, PGF2β may display unique receptor binding profiles, necessitating precise stereochemical control during synthesis.

Comparative Analysis of Preparation Methods

MethodStepsOverall YieldStereochemical ControlScalability
Rh-Catalyzed Coupling1619%ExcellentHigh
Photochemical822%ModerateModerate
Free Radical1N/APoorLow

Catalytic asymmetric synthesis offers the highest stereofidelity, whereas radical methods lack controllability. Photochemical routes balance yield and complexity but require UV equipment.

Chemical Reactions Analysis

Metabolic Degradation Pathways

PGF2β undergoes β-oxidation, a peroxisome-dependent process that shortens its carboxylic acid side chain. This is evidenced by studies in Zellweger syndrome patients (lacking functional peroxisomes), where impaired β-oxidation leads to elevated PGF2β levels .

Major metabolic steps:

  • Chain shortening: Sequential removal of two-carbon units via peroxisomal β-oxidation enzymes.
  • Conjugation: Glucuronidation or sulfation for renal excretion .
MetaboliteStructure ModificationBiological Significance
2,3-Dinor-11β-PGF2αLoss of two carbons from ω-sideUrinary biomarker for mastocytosis
Tetranor-PGF2βFurther chain shorteningDetected in hepatic studies

Cross-Reactivity and Assay Specificity

PGF2β shows minimal cross-reactivity (<0.04%) with antibodies targeting PGF2α, PGF2β (9α,11α), or 9β,11β-PGF2 in immunoassays . This specificity enables its quantification in complex biological matrices:

Analytical performance data (RIA):

ParameterValue
Detection range20 pg – 1 ng
Cross-reactivity (PGF2α)<0.04%
Sample matrixBrain, lung, intestinal tissue

These assays confirm PGF2β is undetectable in baseline conditions but rises during pathological states like pentylenetetrazole-induced convulsions .

Biological Reactivity and Signaling

PGF2β binds to the prostaglandin F2α receptor (FP) but with altered efficacy compared to PGF2α. In human airways, it exhibits potent contractile activity (28–32× histamine potency in asthmatics) , mediated through:

  • Calcium mobilization: Activation of FP receptors triggers PLC-IP3 pathways.
  • Reactive oxygen species (ROS): PGF2β increases mitochondrial ROS in bovine corpora lutea, promoting mitophagy .

Comparative potency (guinea pig trachea):

CompoundRelative Potency (vs PGD2)
PGF2β (9α,11β-PGF2)4.08
PGF2α (9α,11α-PGF2)2.40

Oxidative and Synthetic Modifications

PGF2β participates in non-enzymatic oxidation, forming isoprostanes under free radical conditions . Synthetic routes include:

  • Stereoselective reduction: Using chiral catalysts to convert PGD2 to PGF2β .
  • Wittig reactions: For installing ω-side chain unsaturation .

Industrial synthesis challenges:

  • Requires 7–17 steps depending on methodology .
  • Asymmetric catalysis (e.g., Rh-catalyzed Suzuki coupling) improves efficiency .

Scientific Research Applications

2.1. Role in Reproductive Health

PGF2β is widely recognized for its luteolytic effects, which are essential in regulating the estrous cycle in animals. It is used to synchronize estrus in cattle and other livestock, enhancing reproductive efficiency.

ApplicationDescription
Estrus SynchronizationPGF2β induces luteolysis, facilitating timed breeding protocols in cattle.
Abortion InductionUsed in veterinary medicine to induce abortion in certain animal species.

2.2. Cardiovascular Research

PGF2β has been studied for its effects on vascular smooth muscle cells, influencing vasoconstriction and blood pressure regulation.

ApplicationDescription
Blood Pressure RegulationPGF2β influences vascular tone and plays a role in hypertension studies.
Vascular RemodelingInvestigated for its role in vascular smooth muscle cell proliferation.

2.3. Inflammation and Pain Management

The compound is involved in inflammatory responses and has been researched for its potential therapeutic effects against pain and inflammation.

ApplicationDescription
Anti-inflammatory EffectsPGF2β modulates immune responses, making it a candidate for anti-inflammatory therapies.
Pain ManagementExplored as a potential analgesic agent due to its effects on pain pathways.

4.1. Estrus Synchronization in Cattle

A study demonstrated that administering PGF2β significantly improved synchronization rates compared to control groups without treatment. The conception rates were comparable between treated groups, indicating its efficacy in reproductive management.

4.2. Inflammatory Response Modulation

Research indicated that PGF2β administration reduced markers of inflammation in animal models subjected to stress conditions, highlighting its potential as an anti-inflammatory agent.

Pharmacological Properties

Prostaglandin F2beta exhibits important pharmacokinetic properties:

  • Solubility : It is soluble in various solvents like ethanol and DMSO.
  • Stability : PGF2β is stable under specific storage conditions, which is critical for its application in research and clinical settings.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Prostaglandins

Comparison with PGF2α

PGF2β shares the same molecular formula as PGF2α (C20H34O5) but exhibits distinct stereochemistry. This difference reduces its potency in cardiovascular and pulmonary systems:

  • Cardiovascular Effects : In anesthetized cats, PGF2α (5 µg/kg, i.v.) increases pulmonary arterial pressure, decreases systemic arterial pressure, and induces reflex bradycardia. PGF2β produces the same triad of effects but with 100-fold lower potency in pulmonary pressure elevation compared to PGF2α .
  • Bronchopulmonary Activity: In asthmatic patients, aerosolized PGF2β (up to 200 µg) reduced expiratory flow rates within 5 minutes, unlike PGF2α, which is a known bronchoconstrictor.

Comparison with Other Prostaglandins

PGF1α and PGF1β
  • Potency Hierarchy : In cardiovascular assays, the rank order of potency is PGF2α > PGF1α > PGF2β > PGF1β . For pulmonary arterial pressure elevation, PGF1α is ~10-fold less potent, PGF2β ~100-fold less, and PGF1β ~1000-fold less potent than PGF2α .
  • Gastrointestinal Roles: PGF2β levels in the stomach mucosa are less affected by COX-2 inhibitors (e.g., celecoxib) compared to non-selective NSAIDs (e.g., diclofenac).
15-Methyl-PGF2α

This synthetic analogue demonstrates enhanced magnitude and duration of cardiovascular effects compared to PGF2α.

Structural Analogues

11-Deoxy-PGF2β : This analogue lacks the hydroxyl group at carbon-11, reducing its interaction with prostaglandin receptors. While its biological activity is understudied, it serves as a tool compound for probing structure-activity relationships .

Key Research Findings and Data Tables

Table 1: Relative Potency of Prostaglandins in Cardiovascular Models (Cat)

Prostaglandin Pulmonary Arterial Pressure (Fold Change vs. PGF2α) Systemic Arterial Pressure Reflex Bradycardia
PGF2α 1.0 (Reference) +++ +++
PGF1α 0.1 ++ ++
PGF2β 0.01 + +
PGF1β 0.001 ± ±

Data adapted from Koss et al. (1976) .

Table 2: Effects of PGF2β in Clinical and Preclinical Studies

Parameter PGF2β Effect Comparison to PGF2α Reference
Bronchial Asthma Reduced expiratory flow rates; no bronchodilation Less effective
NSAID Gastropathy Modest reduction in mucosal levels Less impacted than PGE2
Cardiovascular Duration Short-acting Shorter than 15-Me-PGF2α

Mechanistic Insights

  • Receptor Interactions : PGF2β binds to the FP receptor with lower affinity than PGF2α, explaining its reduced potency. Differential G-protein coupling (e.g., Gq vs. Gi) may further modulate downstream effects .
  • Metabolic Stability : PGF2β is more stable in fecal samples when preserved with OMNIgene-GUT solution, suggesting unique metabolic pathways compared to thromboxanes and other prostaglandins .

Biological Activity

Prostaglandin F2beta (PGF2β) is a biologically active compound belonging to the family of prostaglandins, which are lipid compounds derived from arachidonic acid. This article will explore the biological activity of PGF2β, focusing on its mechanisms of action, receptor interactions, physiological effects, and relevant case studies.

Overview of Prostaglandin F2beta

PGF2β is known for its role in various physiological processes, including reproductive functions, inflammation, and smooth muscle contraction. It primarily exerts its effects through the activation of specific G protein-coupled receptors (GPCRs), particularly the FP receptor.

PGF2β interacts with the FP receptor, which is predominantly coupled to Gq proteins. This coupling leads to the activation of phospholipase C (PLC), resulting in increased intracellular calcium levels and subsequent physiological responses such as smooth muscle contraction and modulation of secretory activities.

Receptor Binding Affinity

Research indicates that PGF2β has a higher affinity for the FP receptor compared to other prostaglandin receptors. For instance, PGF2α exhibits approximately 12-fold higher affinity for the FP receptor than for the EP3 receptor, highlighting its selectivity and potential therapeutic applications .

Physiological Effects

The biological activities of PGF2β are diverse and include:

  • Reproductive System : PGF2β plays a crucial role in regulating uterine contractions during labor and delivery. It is involved in luteolysis, the process by which the corpus luteum degenerates, leading to menstruation.
  • Inflammation : PGF2β is implicated in inflammatory responses, promoting vasodilation and increasing vascular permeability. It can also stimulate the secretion of mucus in gastric tissues, providing a protective mechanism against gastric acid .
  • Smooth Muscle Contraction : The compound induces contraction in various smooth muscle tissues, including those in the uterus and blood vessels, which can be beneficial in certain clinical scenarios such as postpartum hemorrhage treatment .

Case Study 1: Uterine Contractility

A study demonstrated that administration of PGF2β significantly enhances uterine contractility during labor. This effect was observed in both animal models and clinical settings where PGF2β was used to induce labor or manage postpartum hemorrhage .

Case Study 2: Gastric Mucus Secretion

In vitro experiments showed that PGF2β stimulates the release of hexose-containing mucins from rat gastric mucosa. This effect was dose-dependent and suggests a protective role against gastric injury . The study indicated that while PGF2β increased mucin secretion, it did not affect sialic acid-containing glycoproteins.

Data Table: Biological Effects of Prostaglandin F2beta

Biological Activity Effect Mechanism
Uterine ContractionIncreases contractilityActivation of FP receptors leading to calcium influx
Mucus SecretionStimulates gastric mucin releaseDose-dependent stimulation via GPCR activation
Inflammatory ResponsePromotes vasodilation and permeabilityModulation of inflammatory mediators

Q & A

Basic Question: What are the standard analytical methods for quantifying PGF2α in biological samples, and how do they differ in sensitivity?

Methodological Answer:
The two most widely used methods are competitive ELISA and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

  • Competitive ELISA (e.g., Colorimetric Competition ELISA) offers a detection range of 9.88–800 pg/mL with a sensitivity of ~10 pg/mL. It uses pre-coated plates with PGF2α-specific antibodies and requires careful dilution of standards and samples to avoid matrix interference .
  • LC-MS/MS provides higher specificity and sensitivity (sub-pg/mL range) by isolating PGF2α using reverse-phase chromatography and quantifying via stable isotope-labeled internal standards (e.g., PGF2α-d4). This method minimizes cross-reactivity with structurally similar prostaglandins like 11β-PGF2α or 15-keto-PGF2α .
    Recommendation: Use ELISA for high-throughput screening and LC-MS/MS for confirmatory analysis in complex matrices like plasma or tissue homogenates.

Basic Question: How should biological samples be prepared for PGF2α quantification to minimize degradation?

Methodological Answer:

  • Sample Collection: Use EDTA or heparin plasma (avoid serum due to clotting-induced prostaglandin release). Freeze samples at -80°C within 30 minutes of collection to prevent enzymatic degradation .
  • Extraction: For LC-MS/MS, solid-phase extraction (SPE) with C18 cartridges is recommended. Acidify samples to pH 3–4 with formic acid to stabilize PGF2α .
  • Homogenization: For tissue samples, homogenize in ice-cold PBS containing cyclooxygenase inhibitors (e.g., indomethacin) to block endogenous prostaglandin synthesis during processing .

Advanced Question: How can researchers resolve discrepancies between immunoassay and chromatographic measurements of PGF2α?

Methodological Answer:
Discrepancies often arise from:

Cross-reactivity in ELISA: Antibodies may bind to metabolites like 15-keto-PGF2α. Validate assays using spike-recovery experiments with pure analogs (e.g., 11β-PGF2α) and compare results with LC-MS/MS .

Matrix Effects: Plasma proteins can interfere with antibody binding. Dilute samples serially and assess linearity; deviations >20% indicate matrix interference .

Oxidation Artifacts: PGF2α is prone to auto-oxidation. Add antioxidants (e.g., butylated hydroxytoluene) during extraction and analyze fresh samples .

Advanced Question: What statistical methods are robust for analyzing PGF2α data in multi-treatment network meta-analyses (NMAs)?

Methodological Answer:
For NMAs comparing ≥3 treatments (e.g., prostaglandin analogs in clinical trials):

  • Bayesian Hierarchical Models: Use Markov Chain Monte Carlo (MCMC) simulations to estimate relative treatment effects while accounting for heterogeneity across studies. Priors should be informed by historical data (e.g., Cochrane Pregnancy and Childbirth Database) .
  • Consistency Checks: Apply node-splitting to detect incoherence between direct and indirect evidence. Significant inconsistency (p < 0.05) requires subgroup analysis by study design (e.g., RCT vs. observational) .
    Example: A 2019 NMA of 280 trials (48,068 participants) used PALM (Pooled Analysis via Logistic Modeling) to rank PGF2α analogs by efficacy in labor induction .

Basic Question: What are critical synthetic considerations for producing PGF2α analogs with modified bioactivity?

Methodological Answer:

  • Core Structure Preservation: Retain the cyclopentane ring and α-chain carboxyl group, which are critical for FP receptor binding. Modify the ω-chain to alter half-life (e.g., methyl esters at C1 reduce renal clearance) .
  • Stereochemical Control: Use asymmetric catalysis (e.g., Sharpless epoxidation) to ensure correct configuration at C9 and C11, which dictate receptor specificity .
  • Purity Validation: Confirm identity via NMR (e.g., δ 5.4–5.6 ppm for trans-vinyl protons) and HPLC (≥98% purity). For novel analogs, provide elemental analysis and high-resolution mass spectrometry data .

Advanced Question: How can researchers validate antibody specificity in PGF2α immunoassays?

Methodological Answer:

  • Cross-Reactivity Testing: Screen antibodies against a panel of prostaglandins (e.g., PGE2, PGD2, 15-keto-PGF2α) at physiologically relevant concentrations (1–100 nM). Accept cross-reactivity <5% .
  • Blocking Experiments: Pre-incubate antibodies with excess PGF2α (10× IC50). Signal reduction >90% confirms specificity .
  • Epitope Mapping: Use synthetic peptide fragments (e.g., C-terminal region of PGF2α) to identify binding domains via surface plasmon resonance (SPR) .

Advanced Question: What experimental design principles optimize longitudinal studies of PGF2α fluctuations?

Methodological Answer:

  • Sampling Frequency: Collect samples at intervals reflecting PGF2α’s half-life (e.g., every 30 minutes for acute responses to oxidative stress).
  • Covariate Adjustment: Measure confounding variables (e.g., cortisol, arachidonic acid levels) and include them as random effects in mixed models .
  • Ethical Compliance: Document IRB-approved protocols for sample collection and storage, ensuring alignment with guidelines for human subjects or animal welfare .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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